molecular formula C6H8N2 B13543414 2-Methyl-4-vinyl-1H-imidazole

2-Methyl-4-vinyl-1H-imidazole

Cat. No.: B13543414
M. Wt: 108.14 g/mol
InChI Key: GZRJJOOUEXCPKF-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethenyl group at the 4-position and a methyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-2-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of a Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis, which provides excellent yields .

Industrial Production Methods

Industrial production of 4-ethenyl-2-methyl-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethenyl-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the ethenyl and methyl groups can participate in interactions with biological macromolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-2-methyl-1H-imidazole is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique reactivity and interactions, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

5-ethenyl-2-methyl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-3-6-4-7-5(2)8-6/h3-4H,1H2,2H3,(H,7,8)

InChI Key

GZRJJOOUEXCPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)C=C

Origin of Product

United States

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